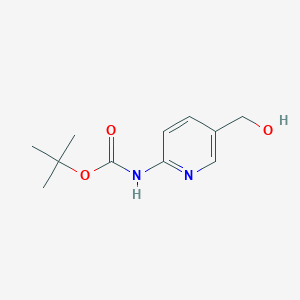

tert-Butyl-(5-(Hydroxymethyl)pyridin-2-yl)carbaminsäureester

Übersicht

Beschreibung

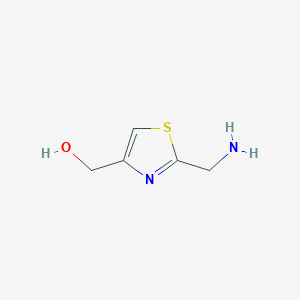

Tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate is a useful research compound. Its molecular formula is C11H16N2O3 and its molecular weight is 224.26 g/mol. The purity is usually 95%.

The exact mass of the compound tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese anderer Verbindungen

Diese Verbindung wird bei der Synthese anderer komplexer Verbindungen verwendet. Beispielsweise wurde sie bei der Synthese von tetrasubstituierten Pyrrolen verwendet, die an der C-3-Position mit Ester- oder Ketongruppen funktionalisiert sind .

Schutz von Aminen

In synthetischen Reaktionen müssen die Aminogruppen in primären Aminen, sekundären Aminen, Imidazolen, Pyrrolen, Indol und anderen aromatischen Stickstoffheterocyclen oft geschützt werden. Die Boc-Gruppe in „2-(Boc-amino)-5-Pyridinmethanol“ dient als Schutzgruppe für diese Aminofunktionalitäten .

Grüne Chemie

Die Boc-Gruppe in „2-(Boc-amino)-5-Pyridinmethanol“ wird in einem grünen und umweltfreundlichen Verfahren zur nahezu quantitativen Boc-Schutzreaktion einer großen Vielfalt an aliphatischen und aromatischen Aminen, Aminosäuren und Aminoalkoholen verwendet .

Pharmazeutische Synthese

Die Boc-Gruppe in „2-(Boc-amino)-5-Pyridinmethanol“ spielt eine bedeutende Rolle bei der Synthese von Pharmazeutika. Sie wird bei der Synthese von Ceftolozan verwendet, einem Cephalosporin-Antibiotikum der fünften Generation .

Peptidsynthese

Die Boc-Gruppe in „2-(Boc-amino)-5-Pyridinmethanol“ wird häufig verwendet, um Aminogruppen durch Carbamate-Bildung zu schützen, am häufigsten bei Peptid-Festphasen-Syntheseverfahren .

Stabilität in Reaktionen

Die Boc-Gruppe in „2-(Boc-amino)-5-Pyridinmethanol“ verleiht der Verbindung Stabilität während Reaktionen. Sie ist stabil gegenüber alkalischer Hydrolyse, Hydrazinolyse, katalytischer Hydrierung und vielen Nucleophilen .

Biochemische Analyse

Biochemical Properties

It is known that the compound is used in the synthesis of N-Boc-protected anilines . The Boc group is stable towards most nucleophiles and bases , which suggests that “tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate” may interact with various enzymes, proteins, and other biomolecules in a stable manner.

Cellular Effects

Given its role in the synthesis of N-Boc-protected anilines , it may influence cell function by participating in the synthesis of various proteins and enzymes.

Molecular Mechanism

The molecular mechanism of “tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate” is largely related to its role in the protection of amines. The Boc group in the compound can be cleaved by mild acidolysis , suggesting that it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression through its role in the protection and deprotection of amines.

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not easily degrade

Metabolic Pathways

Given its role in the synthesis of N-Boc-protected anilines , it may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.

Eigenschaften

IUPAC Name |

tert-butyl N-[5-(hydroxymethyl)pyridin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-9-5-4-8(7-14)6-12-9/h4-6,14H,7H2,1-3H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORDVYKLAFQRSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393792 | |

| Record name | tert-Butyl [5-(hydroxymethyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169280-83-5 | |

| Record name | tert-Butyl [5-(hydroxymethyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 5-(hydroxymethyl)pyridin-2-ylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

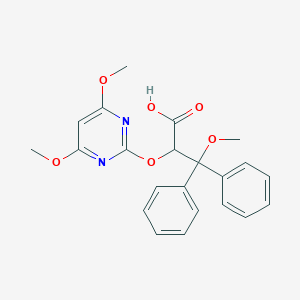

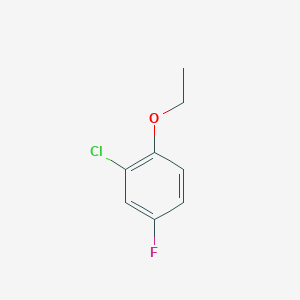

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B61313.png)

![Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-](/img/structure/B61316.png)

![(R)-(-)-1-[7-(Dimethylaminosulfonyl)benzofurazan-4-yl]pyrrolidin-3-yl isothiocyanate](/img/structure/B61319.png)

![3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B61323.png)

![4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid](/img/structure/B61326.png)

![5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole](/img/structure/B61328.png)

![N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide](/img/structure/B61333.png)

![Furo[2,3-b]pyridin-5-ol](/img/structure/B61338.png)